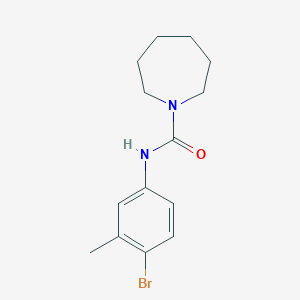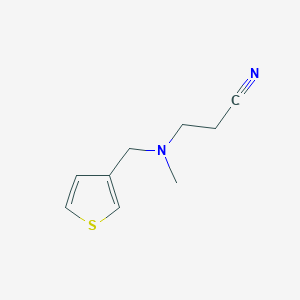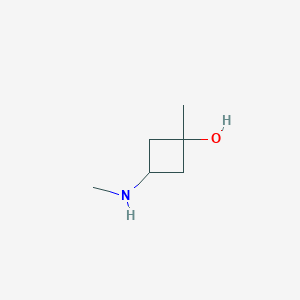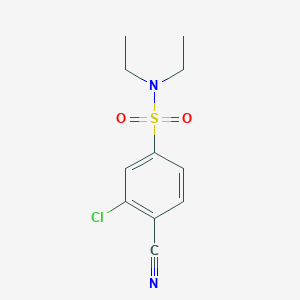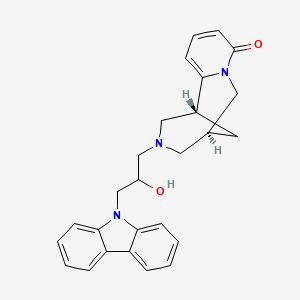![molecular formula C9H7ClN2O B14916104 1-(4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)ethan-1-one](/img/structure/B14916104.png)
1-(4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)ethan-1-one is a chemical compound that belongs to the class of pyrrolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of a chloro group and a pyrrolo[2,3-b]pyridine moiety in its structure makes it a valuable scaffold for various chemical reactions and biological studies.
Métodos De Preparación
The synthesis of 1-(4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)ethan-1-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-chloro-1H-pyrrolo[2,3-b]pyridine.
Acylation Reaction: The 4-chloro-1H-pyrrolo[2,3-b]pyridine is then subjected to an acylation reaction using ethanoyl chloride in the presence of a base such as pyridine or triethylamine. This reaction is usually carried out under reflux conditions to ensure complete conversion.
Purification: The crude product is purified using column chromatography or recrystallization to obtain the desired this compound in high purity.
Análisis De Reacciones Químicas
1-(4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The ethanone moiety can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ethanone group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Aplicaciones Científicas De Investigación
1-(4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of kinase inhibitors, which are important in cancer therapy.
Biological Studies: The compound is used to study the inhibition of fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and migration.
Chemical Biology: It serves as a probe to investigate various biological pathways and molecular interactions.
Mecanismo De Acción
The mechanism of action of 1-(4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)ethan-1-one involves the inhibition of specific molecular targets such as FGFRs. Upon binding to these receptors, the compound prevents their activation and subsequent downstream signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways . This inhibition leads to reduced cell proliferation and migration, making it a potential therapeutic agent for cancer treatment.
Comparación Con Compuestos Similares
1-(4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)ethan-1-one can be compared with other similar compounds such as:
1-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone: This compound has a methyl group instead of a chloro group, which may affect its reactivity and biological activity.
5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol:
4-Chloro-5-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine: This compound has a triisopropylsilyl group, which provides steric hindrance and may influence its chemical behavior.
Propiedades
Fórmula molecular |
C9H7ClN2O |
|---|---|
Peso molecular |
194.62 g/mol |
Nombre IUPAC |
1-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)ethanone |
InChI |
InChI=1S/C9H7ClN2O/c1-5(13)7-4-12-9-6(8(7)10)2-3-11-9/h2-4H,1H3,(H,11,12) |
Clave InChI |
XIHYFBBXXNJWDS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CN=C2C(=C1Cl)C=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2-dimethyl-N-[2,2,2-trichloro-1-(dibenzylamino)ethyl]propanamide](/img/structure/B14916027.png)





![5A,6-dihydrodibenzo[b,f]oxepine-2,4-diamine](/img/structure/B14916053.png)
![6-Methyl-3,5-dihydrospiro[benzo[b]azepine-4,2'-[1,3]dioxolan]-2(1H)-one](/img/structure/B14916054.png)
